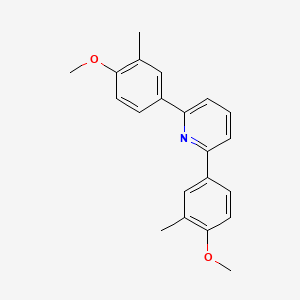![molecular formula C8H7Cl6N3O3 B12536812 3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol CAS No. 820252-07-1](/img/structure/B12536812.png)
3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol: is a complex organic compound characterized by the presence of a triazine ring substituted with trichloromethyl groups and a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol typically involves the reaction of 4,6-bis(trichloromethyl)-1,3,5-triazine with propane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine ring or the trichloromethyl groups, potentially leading to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Less chlorinated derivatives.
Substitution: Amino or thiol-substituted triazine derivatives.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.
Medicine: : Research is ongoing to explore its potential as an antimicrobial agent due to the presence of trichloromethyl groups, which are known to exhibit biological activity.
Industry: : The compound is used in the production of specialty chemicals and as a stabilizer in certain polymer formulations.
Mechanism of Action
The mechanism of action of 3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The triazine ring can also interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4,6-Dichloro-1,3,5-triazin-2-yl]oxy}propane-1,2-diol
- 3-{[4,6-Bis(difluoromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol
- 3-{[4,6-Bis(trifluoromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol
Uniqueness
The presence of trichloromethyl groups in 3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol imparts unique chemical and biological properties, such as increased reactivity and potential antimicrobial activity, which are not observed in its less chlorinated or fluorinated analogs.
Properties
CAS No. |
820252-07-1 |
|---|---|
Molecular Formula |
C8H7Cl6N3O3 |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
3-[[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy]propane-1,2-diol |
InChI |
InChI=1S/C8H7Cl6N3O3/c9-7(10,11)4-15-5(8(12,13)14)17-6(16-4)20-2-3(19)1-18/h3,18-19H,1-2H2 |
InChI Key |
HSYNACAKRLWNHU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)
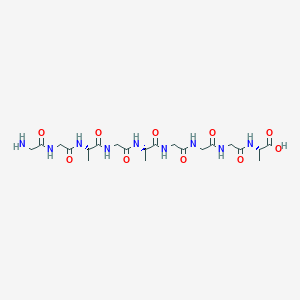
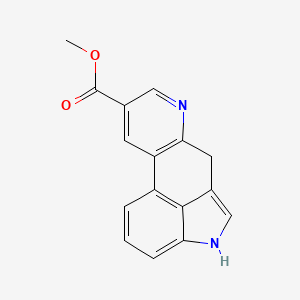
![4'-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12536748.png)
![3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12536752.png)
![N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide](/img/structure/B12536753.png)
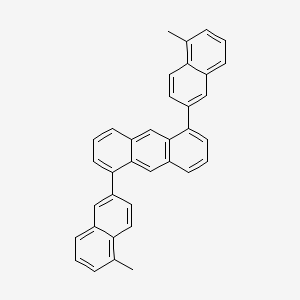
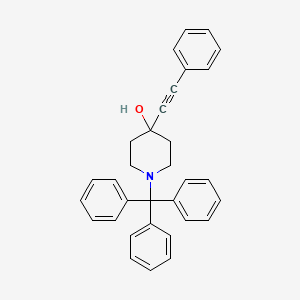
![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
![4-[(Diethoxyphosphoryl)methoxy]benzoic acid](/img/structure/B12536805.png)
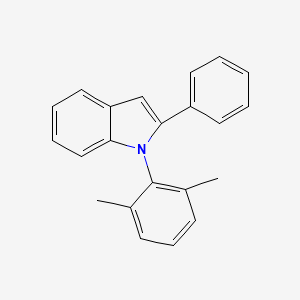
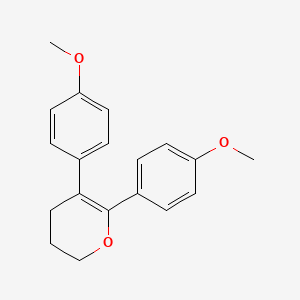
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)
